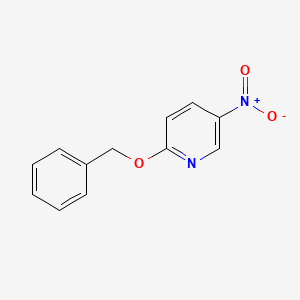

2-(Benzyloxy)-5-nitropyridine

Overview

Description

2-(Benzyloxy)-5-nitropyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a benzyl ether group attached to the second position of the pyridine ring and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-nitropyridine typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Benzylation: The nitrated pyridine is then subjected to benzylation. This involves the reaction of the nitrated pyridine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The benzyl ether group can be oxidized to a benzoate ester using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: 2-(Benzyloxy)-5-aminopyridine.

Oxidation: 2-(Benzyloxy)-5-benzoatepyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-nitropyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a building block for designing novel therapeutic agents.

Materials Science: It is used in the development of functional materials, such as fluorescent probes and sensors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

2-(Benzyloxy)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

5-Nitropyridine: Lacks the benzyl ether group, affecting its solubility and reactivity.

2-(Benzyloxy)-3-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.

Uniqueness: 2-(Benzyloxy)-5-nitropyridine is unique due to the presence of both the benzyl ether and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(Benzyloxy)-5-nitropyridine is an organic compound characterized by a pyridine ring substituted with a benzyloxy group at the 2-position and a nitro group at the 5-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is CHNO, with a molecular weight of approximately 230.22 g/mol.

The structural characteristics of this compound contribute to its reactivity and biological activity. The presence of the nitro group is known to influence electron distribution, which can affect interactions with biological targets.

Biological Activities

Research indicates that derivatives of 5-nitropyridine, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing nitropyridine moieties can demonstrate significant antimicrobial properties, making them candidates for further development as antibacterial agents .

- Anticancer Potential : The compound's ability to interact with cellular pathways suggests potential anticancer properties, possibly through the inhibition of specific enzymes involved in cell proliferation.

- Analgesic Effects : Related studies on pyridinone derivatives have indicated potential analgesic effects, particularly through their action on pain pathways in animal models .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit enzymes linked to disease pathways, such as protein kinases involved in inflammation and pain signaling.

- Receptor Interaction : It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

- Antimicrobial Studies : A series of derivatives were tested against various bacterial strains, revealing that modifications at the pyridine ring can enhance antimicrobial efficacy. For instance, compounds with additional substituents showed improved inhibitory effects against resistant strains .

- Cancer Cell Line Testing : In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell growth, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction in treated cells.

- Pain Model Evaluations : In vivo studies using rat models for inflammatory pain showed that derivatives similar to this compound significantly reduced pain responses, indicating their potential use in analgesic therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-4-methyl-5-nitropyridine | Methyl group at the 4-position | Modified electronic properties affecting reactivity |

| 3-Benzyloxy-2-nitropyridine | Benzyloxy at the 3-position | Different regioselectivity influencing activity |

| 2-(Benzyloxy)-5-bromopyridine | Bromine substituent instead of nitro | Increased reactivity towards nucleophiles |

Properties

IUPAC Name |

5-nitro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSNUJNCJUGMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304284 | |

| Record name | 2-benzyloxy-5-nitro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75926-54-4 | |

| Record name | NSC165277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyloxy-5-nitro-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.